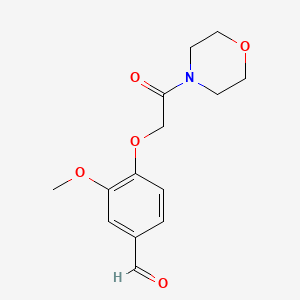
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate is a chemical compound known for its ionic surfactant properties. It is also referred to as (2-hydroxypropyl)trimethylammonium 2-ethylhexanoate. This compound is a white crystalline substance that is soluble in water and alcohols but insoluble in non-polar solvents. It is widely used in the chemical and pharmaceutical industries as a surfactant and emulsifier .
Preparation Methods
The synthesis of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate primarily involves the reaction between trimethylhexylammonium bromide and 2-hydroxypropyl bromide. The reaction conditions require careful control of temperature and pH to ensure safety and yield . Industrial production methods typically involve large-scale reactions in controlled environments to maintain consistency and purity of the product .
Chemical Reactions Analysis
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in DNA extraction, separation, and purification processes due to its surfactant properties.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
Industry: The compound is utilized in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate involves its ability to reduce surface tension in aqueous solutions. This property allows it to act as a surfactant, facilitating the mixing of otherwise immiscible liquids. The molecular targets include various hydrophobic and hydrophilic interfaces, where it aligns itself to reduce interfacial tension .
Comparison with Similar Compounds
2-Hydroxypropyl-trimethyl-azanium; 5-methylheptanoate can be compared with other similar compounds such as:
Hexadecyltrimethylammonium bromide (HTAB): Both compounds are ionic surfactants, but HTAB is more commonly used in laboratory settings for DNA extraction.
Cetyltrimethylammonium bromide (CTAB): Similar to HTAB, CTAB is another surfactant used in various applications, but it has a longer alkyl chain, which affects its solubility and surfactant properties
The uniqueness of this compound lies in its specific balance of hydrophilic and hydrophobic properties, making it particularly effective in certain industrial and pharmaceutical applications .
Properties
CAS No. |
62314-22-1 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-ethylhexanoate;2-hydroxypropyl(trimethyl)azanium |
InChI |
InChI=1S/C8H16O2.C6H16NO/c1-3-5-6-7(4-2)8(9)10;1-6(8)5-7(2,3)4/h7H,3-6H2,1-2H3,(H,9,10);6,8H,5H2,1-4H3/q;+1/p-1 |
InChI Key |
HLFNUPJVFUAPLD-UHFFFAOYSA-M |
SMILES |
CCC(C)CCCC(=O)[O-].CC(C[N+](C)(C)C)O |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CC(C[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Chloro-2,4-dimethyl-[1,8]naphthyridine](/img/structure/B1607146.png)










